molecular formula C11H11IO3 B1325317 5-(3-Iodophenyl)-5-oxovaleric acid CAS No. 898790-83-5

5-(3-Iodophenyl)-5-oxovaleric acid

Cat. No. B1325317
M. Wt: 318.11 g/mol
InChI Key: UOEGNNWBSIKJNO-UHFFFAOYSA-N
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Description

5-(3-Iodophenyl)-5-oxovaleric acid, also known as 3-iodo-5-oxo-pentanoic acid, is a carboxylic acid with a molecular formula C7H6IO3. It is a monobasic acid with a molar mass of 248.01 g/mol. It is a colorless solid that is insoluble in water and soluble in organic solvents. The acid is used for a variety of purposes in scientific research, including as a reagent for the synthesis of other compounds and as an inhibitor of enzymes.

Scientific Research Applications

Metabolomics and Systemic Metabolism

Research has shown that metabolites such as 3-methyl-2-oxovaleric acid, closely related to 5-(3-Iodophenyl)-5-oxovaleric acid, play a significant role in systemic metabolism. These metabolites, synthesized in browning adipocytes, influence mitochondrial oxidative energy metabolism and contribute to systemic energy expenditure. They are also associated with reduced adiposity and improved glucose and insulin homeostasis in obesity and diabetes models (Whitehead et al., 2021).

Photodynamic Therapy

5-Aminolevulinic acid (5-ALA), a derivative of 5-oxo-5-phenylpentanoic acid, has been studied for its potential in photodynamic therapy (PDT) of nasopharyngeal carcinoma. This research indicates that 5-ALA induced protoporphyrin IX could be significant in treating cancer through PDT (Betz et al., 2002).

Medicinal Chemistry

In medicinal chemistry, the structure-activity relationship of β-oxidation resistant compounds, such as 5-oxo-ETE analogs, has been explored. These studies have implications for the development of drugs targeting inflammatory mediators (Ye et al., 2017).

Metabolite Identification

Research on the metabolism of biphenyl led to the identification of 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, a compound structurally similar to 5-(3-Iodophenyl)-5-oxovaleric acid, demonstrating the significance of such compounds in biochemical pathways (Catelani et al., 1973).

Radioactive Labeling

The synthesis of radioactive labeled compounds, such as 2-{5-(4-iodophenyl)pentyl}oxirane-2-carboxylic acid (I-POCA), from 5-phenyl-pentylbromide highlights the role of iodophenyl-based compounds in diagnostic and therapeutic applications (Abbas et al., 1990).

Enzymatic and Nonenzymatic Activities

Studies on 4,5-Dioxovaleric acid (DOVA) and its nonenzymatic transamination to 5-aminolevulinic acid provide insight into enzymatic processes and potential therapeutic applications (Beale et al., 1979).

properties

IUPAC Name

5-(3-iodophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEGNNWBSIKJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645397
Record name 5-(3-Iodophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Iodophenyl)-5-oxovaleric acid

CAS RN

898790-83-5
Record name 3-Iodo-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Iodophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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